molecular formula C15H21NO3 B1360718 5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid CAS No. 951889-26-2

5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid

Cat. No.: B1360718
CAS No.: 951889-26-2
M. Wt: 263.33 g/mol
InChI Key: HYYKJJUUPBNXPB-UHFFFAOYSA-N
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Description

5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid is a substituted arylvaleric acid derivative characterized by a phenyl ring with a N,N-diethylamino group at the para position and a 5-oxovaleric acid chain. The compound’s structure combines a polar, electron-donating diethylamino group with a carboxylic acid moiety, making it amphiphilic. This balance of hydrophilicity (from the carboxylic acid and amine) and lipophilicity (from the aromatic ring and alkyl chains) influences its solubility, reactivity, and applications in chemical synthesis and analytical chemistry.

The compound is synthesized via condensation reactions, as demonstrated in , where 1,3-dimethylbarbituric acid reacts with 4-(N,N-diethylamino)benzaldehyde in acetic anhydride. The product, obtained in high yield (81.2%), is a dark-brown crystalline solid with a melting point of 190°C. Its strong protonation capability under acidic conditions (as noted in ) makes it suitable for mass spectrometric detection, where it fragments into characteristic ions (e.g., m/z 178).

Properties

IUPAC Name

5-[4-(diethylamino)phenyl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-16(4-2)13-10-8-12(9-11-13)14(17)6-5-7-15(18)19/h8-11H,3-7H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYKJJUUPBNXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001263712
Record name 4-(Diethylamino)-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-26-2
Record name 4-(Diethylamino)-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diethylamino)-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid typically involves the reaction of 4-(N,N-diethylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The valeric acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The diethylamino group (strong electron donor) increases basicity and protonation efficiency, critical for LC-MS/MS detection . Fluorine (electron-withdrawing) elevates the carboxylic acid’s acidity (pKa ~3.5–4.0) compared to the diethylamino analog (pKa ~4.5–5.0).
  • Lipophilicity: Alkyl substituents (e.g., n-butyl in ) increase logP values, enhancing membrane permeability. The diethylamino analog’s logP is intermediate (~2.5–3.0), balancing solubility and lipid bilayer penetration.
  • Synthetic Utility: The diethylamino group facilitates condensation reactions (e.g., with barbituric acids) for dye synthesis , whereas methoxy groups () are prone to demethylation under harsh conditions.

Chromatographic and Spectroscopic Behavior

  • Chromatography: In , the diethylamino derivative required 0.4% formic acid in the mobile phase to resolve overlapping peaks with 4-(N,N-diethylamino)benzaldehyde. This contrasts with fluorine-substituted analogs (), which elute earlier due to reduced polarity.
  • Mass Spectrometry: The diethylamino compound generates a precursor ion at m/z 207 and a product ion at m/z 178 , whereas 5-(4-fluorophenyl)-5-oxovaleric acid () fragments into m/z 210 > 181 due to fluorine’s inductive effects.

Biological Activity

5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid is an organic compound notable for its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H21NO3, which includes:

  • A diethylamino group attached to a phenyl ring .
  • A valeric acid moiety that plays a crucial role in its biological interactions.

This structure allows for diverse interactions with biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Receptors : The diethylamino group can modulate receptor activities, potentially influencing signaling pathways.
  • Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic processes.

These interactions suggest that the compound could have therapeutic implications, particularly in fields like medicinal chemistry and drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested for their efficacy against various pathogens, demonstrating potential as antibacterial and antifungal agents .

CompoundTarget PathogenIC50 (μM)Reference
Compound AE. coli12.5
Compound BS. aureus10.0

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. For example, it has shown selective toxicity against cancer cells while sparing normal cells, indicating a therapeutic window that could be exploited for cancer treatment.

Cell LineCC50 (μM)Reference
HeLa15.0
MCF-720.0

Case Studies

  • Study on Antiviral Activity : A study explored the antiviral properties of related compounds against human adenovirus (HAdV). The results indicated that some analogues exhibited significant antiviral activity with low cytotoxicity, suggesting potential applications in antiviral drug design .
  • Toxicological Assessment : Long-term toxicity studies have been conducted to evaluate the safety profile of this compound. These studies included assessments of reproductive toxicity and developmental effects in animal models, providing essential data for regulatory compliance .

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